molecular formula C12H18Cl3NO3 B5188524 2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethylamino]ethanol;hydrochloride

2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethylamino]ethanol;hydrochloride

Cat. No.: B5188524
M. Wt: 330.6 g/mol
InChI Key: WXWHYTIKRWCFSZ-UHFFFAOYSA-N
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Description

2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethylamino]ethanol;hydrochloride is a chemical compound with the molecular formula C13H19Cl2NO3. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a dichlorophenoxy group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethylamino]ethanol;hydrochloride typically involves the reaction of 2,5-dichlorophenol with ethylene oxide to form 2-(2,5-dichlorophenoxy)ethanol. This intermediate is then reacted with ethylene diamine to produce the desired compound. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethylamino]ethanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted phenoxy compounds, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethylamino]ethanol;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethylamino]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interact with cellular membranes, leading to disruption of membrane integrity and function. This can result in antimicrobial effects by inhibiting the growth and proliferation of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of the dichlorophenoxy group with the ethoxy and amino functionalities. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

2-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO3.ClH/c13-10-1-2-11(14)12(9-10)18-8-7-17-6-4-15-3-5-16;/h1-2,9,15-16H,3-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWHYTIKRWCFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCCOCCNCCO)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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